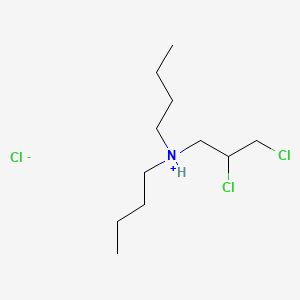
EGTA disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
EGTA disodium is synthesized by reacting ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid with sodium hydroxide. The reaction involves dissolving the acid in water and then adding sodium hydroxide to adjust the pH to around 8.0. The solution is then filtered and sterilized to obtain a clear, colorless solution .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The acid is dissolved in large reactors, and sodium hydroxide is added to achieve the desired pH. The solution is then filtered, sterilized, and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
EGTA disodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions
The most common reagent used with this compound is sodium hydroxide, which is used to adjust the pH of the solution. The chelation reactions typically occur at neutral to slightly basic pH levels .
Major Products Formed
The major products formed from the reactions of this compound are metal-EGTA complexes. These complexes are highly stable and are used in various applications to sequester metal ions .
Aplicaciones Científicas De Investigación
EGTA disodium has a wide range of applications in scientific research:
Mecanismo De Acción
EGTA disodium exerts its effects by chelating divalent and trivalent metal ions, particularly calcium ions. The chelation process involves the formation of an octahedral complex with the metal ions, which is then excreted from the body through urine. This reduces the concentration of these ions in the blood and other tissues .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with a broader affinity for various metal ions.
Diethylenetriaminepentaacetic acid (DTPA): Similar to EDTA but with an additional amine group, providing higher chelation capacity.
Nitrilotriacetic acid (NTA): A biodegradable chelating agent with a lower chelation capacity compared to EGTA and EDTA.
Uniqueness
EGTA disodium is unique due to its high selectivity for calcium ions, making it particularly useful in applications where the presence of other metal ions like magnesium is not problematic. This selectivity allows for more precise control in experiments and industrial processes that require the removal of calcium ions .
Propiedades
Número CAS |
26082-78-0 |
|---|---|
Fórmula molecular |
C14H22N2Na2O10 |
Peso molecular |
424.31 g/mol |
Nombre IUPAC |
disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
Clave InChI |
PSNPATLUBMVVTM-UHFFFAOYSA-L |
SMILES canónico |
C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
Números CAS relacionados |
67-42-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


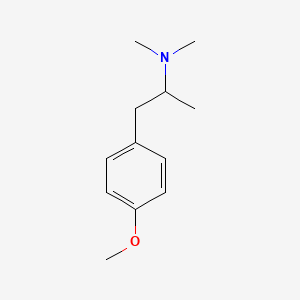

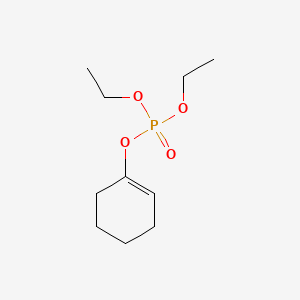
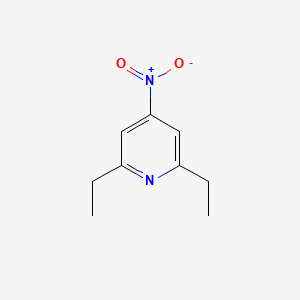
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
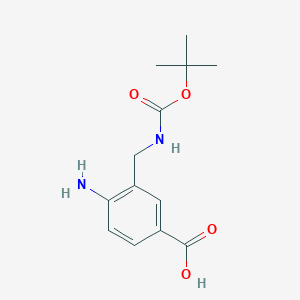

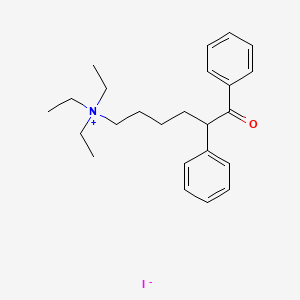


![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
